molecular formula C10H12O3 B127970 2,5-Dimethoxy-4-methylbenzaldehyde CAS No. 4925-88-6

2,5-Dimethoxy-4-methylbenzaldehyde

Cat. No. B127970
CAS RN: 4925-88-6
M. Wt: 180.2 g/mol
InChI Key: LRSRTWLEJBIAIT-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-4-methylbenzaldehyde is a chemical compound that has been the subject of various studies due to its potential applications in different fields, including organic synthesis and material science. The compound is characterized by the presence of two methoxy groups and a methyl group attached to a benzaldehyde moiety.

Synthesis Analysis

The synthesis of derivatives related to 2,5-dimethoxybenzaldehyde has been explored in several studies. For instance, a regioselective reductive alkylation method has been developed to synthesize 2,5-dialkyl-1,3-dimethoxybenzenes, which are closely related to 2,5-dimethoxy-4-methylbenzaldehyde . Additionally, a large-scale synthesis approach has been described for a compound starting with 2,5-dimethoxybenzaldehyde, highlighting the importance of this moiety in the synthesis of new chemical entities for pharmaceutical applications .

Molecular Structure Analysis

The molecular structure of 2,5-dimethoxybenzaldehyde has been studied using density functional theory (DFT) and X-ray diffraction (XRD) methods. These studies have provided insights into the favored conformers of the molecule and its binding ability with DNA, as well as detailed information on its electronic structure and thermal behavior .

Chemical Reactions Analysis

2,5-Dimethoxybenzaldehyde has been used as a starting material or intermediate in various chemical reactions. For example, it has been employed in the synthesis of fluorescent derivatization reagents for aromatic aldehydes in liquid chromatography . It has also been used in the synthesis of novel compounds with potential therapeutic applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to 2,5-dimethoxybenzaldehyde have been extensively studied. For instance, 2,5-dimethoxybenzene-1,4-dicarboxaldehyde has been identified as an efficient emitter due to its rigid structure and intramolecular hydrogen bonding, which contribute to its high fluorescence efficiency and waveguide capabilities . The thermal stability of 2,5-dimethoxybenzaldehyde has been evaluated, indicating stability up to 95°C in an open atmosphere .

Scientific Research Applications

1. Synthesis Methods

  • Zhao Ren (2002) explored new synthesis methods for 2,5-dimethoxyphenethylamine, starting from 2,5-dimethoxybenzaldehyde. This method is noted for its simplicity and cost-effectiveness in reducer use (Zhao Ren, 2002).

2. Development of New Chemical Entities

  • A study by A. Kucerovy et al. (1997) described the development of a new chemical entity for treating hyperproliferative and inflammatory disorders, starting with 2,5-dimethoxybenzaldehyde (A. Kucerovy et al., 1997).

3. Structural Analysis

  • T. M. Krygowski et al. (1998) reported on the structural impact of o-dimethoxy groups in compounds, including derivatives of 2,5-dimethoxybenzaldehyde, highlighting significant changes in ring geometry (T. M. Krygowski et al., 1998).

4. Isomerization Studies

  • A study by N. Al‐Zaqri et al. (2020) focused on the exo⇔endo isomerization of 2,5-dimethoxybenzaldehyde, revealing insights into its structural preferences and thermal behavior (N. Al‐Zaqri et al., 2020).

5. Application in Synthesis of Other Compounds

  • The work of Minaxi S. Maru and M. Shah (2013) demonstrated the synthesis of a complex dihydropyridine compound, starting with 2,5-dimethoxybenzaldehyde, illustrating its utility in synthesizing diverse molecular structures (Minaxi S. Maru & M. Shah, 2013).

6. Synthesis of Metal Complexes

  • Research by Athraa H. Mekkey et al. (2020) involved synthesizing metal complexes using 3,4-dimethoxy benzaldehyde, a derivative of 2,5-dimethoxybenzaldehyde, for optical studies, indicating its application in material science (Athraa H. Mekkey et al., 2020).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, not breathing dust, and not ingesting .

Future Directions

2,5-Dimethoxy-4-methylbenzaldehyde is used in the preparation of phenylamine derivative as potential psychotomimetics . This suggests that it may have future applications in the field of psychopharmacology.

properties

IUPAC Name

2,5-dimethoxy-4-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7-4-10(13-3)8(6-11)5-9(7)12-2/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRSRTWLEJBIAIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50345130
Record name 2,5-Dimethoxy-4-methylbenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethoxy-4-methylbenzaldehyde

CAS RN

4925-88-6
Record name 2,5-Dimethoxy-4-methylbenzaldehyde
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Record name 2,5-Dimethoxy-4-methylbenzaldehyde
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Record name 2,5-Dimethoxy-4-methylbenzaldehyde
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Record name 2,5-DIMETHOXY-4-METHYLBENZALDEHYDE
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Synthesis routes and methods I

Procedure details

A solution of 40 ml. phosphorous oxychloride (POCl3) and 45 ml. of N-methylformanilide is allowed to stand at ambient temperature for 50 minutes. There is then added 15.2 g. of 2,5-dimethoxytoluene and the resulting solution is heated on the steam bath for 140 minutes. The extremely dark viscous reaction mixture is added to 2 liters of water, and allowed to stir for several hours to complete the hydrolysis of the reaction intermediates. The solid product is removed by filtration, and after washing with water and air-drying yields 16.6 g of reddish crumbly crystals. This solid product is extracted with 2×125 ml. of boiling hexane, which on cooling deposits 12.1 g. of pale cream-colored crystals. Recrystallization from boiling hexane, yields a brilliant white product 2,5-dimethoxy-4-methylbenzaldehyde.
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Synthesis routes and methods II

Procedure details

To a solution of 2,5-dimethoxytoluene (4.66 g, 30.6 mmol) in 60 mL of N-methyl-N-phenyl-formamide was added at 0° C. POCl3 (8.41 mL, 3 eq.), and the mixture was heated for 60 Min. to 80° C. After cooling, the reaction mixture was poured onto crashed ice, twofold extracted with AcOEt, washed with water, dried over sodium sulfate, and evaporated to dryness. Flash chromatography (SiO2, hexane/AcOEt=9/1) afforded 4.153 g of the title compound as off-white solid.
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Synthesis routes and methods III

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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